An In-depth Technical Guide to the Synthesis and Characterization of (2-Chloroethoxy)cycloheptane
An In-depth Technical Guide to the Synthesis and Characterization of (2-Chloroethoxy)cycloheptane
A Note on Availability: Direct, in-depth experimental data and established protocols for (2-Chloroethoxy)cycloheptane (CAS Number 1247394-00-8) are not extensively available in published scientific literature. This guide, therefore, leverages established, authoritative principles of organic synthesis and characterization for analogous haloalkoxy alkanes to provide a robust, scientifically-grounded framework for its preparation and analysis. The protocols and mechanistic discussions are based on well-understood reactions, primarily the Williamson ether synthesis.
Executive Summary
(2-Chloroethoxy)cycloheptane is a bifunctional organic molecule featuring a cycloheptyl ring linked via an ether bond to a 2-chloroethyl group. While specific applications for this exact molecule are not widely documented, its structure is of interest to researchers in medicinal chemistry and material science. The presence of both an ether linkage and a reactive alkyl chloride moiety allows for a range of potential subsequent chemical modifications, making it a potentially versatile building block. This guide details a plausible and robust synthetic route, outlines purification and characterization methodologies, and discusses safety considerations based on the chemistry of its constituent functional groups.
Molecular Overview and Physicochemical Properties
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IUPAC Name: (2-Chloroethoxy)cycloheptane
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CAS Number: 1247394-00-8
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Molecular Formula: C9H17ClO[1]
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Molecular Weight: 176.68 g/mol
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Chemical Structure:
Predicted Physicochemical Data
Quantitative experimental data for (2-Chloroethoxy)cycloheptane is scarce. The following table summarizes key properties predicted from its structure, which are crucial for planning its synthesis and purification.
| Property | Predicted Value | Significance in a Laboratory Setting |
| Molecular Weight | 176.68 g/mol | Essential for stoichiometric calculations in synthesis. |
| Boiling Point | Estimated >200 °C | Suggests that vacuum distillation is the preferred method for purification to avoid thermal decomposition. |
| Density | Estimated ~1.0 g/mL | Useful for volume-to-mass conversions in the laboratory. |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ether, chloroform, hexanes). | Dictates the choice of solvents for reaction, extraction, and chromatography. |
| XlogP | 3.0[1] | Indicates a high degree of lipophilicity, reinforcing its insolubility in aqueous media. |
Proposed Synthesis: The Williamson Ether Synthesis
The most direct and reliable method for preparing asymmetrical ethers like (2-Chloroethoxy)cycloheptane is the Williamson ether synthesis.[2][3] This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide.[2][4]
For the synthesis of (2-Chloroethoxy)cycloheptane, there are two logical pathways:
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Pathway A: Reaction of cycloheptoxide with 1-bromo-2-chloroethane.
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Pathway B: Reaction of 2-chloroethoxide with a cycloheptyl halide (e.g., bromocycloheptane).
Analysis of Pathways: The SN2 reaction is most efficient with unhindered, primary alkyl halides.[2][5] Pathway A involves a primary alkyl halide (1-bromo-2-chloroethane), which is ideal for SN2. Pathway B involves a secondary alkyl halide (bromocycloheptane), which is more sterically hindered and prone to undergoing a competing E2 (elimination) reaction, reducing the yield of the desired ether.[5] Therefore, Pathway A is the scientifically preferred route.
Synthesis Workflow Diagram
Caption: Workflow for Williamson Ether Synthesis of the target molecule.
Detailed Experimental Protocol
This protocol is a self-validating system. Successful formation of the alkoxide in Step 1 is confirmed by the cessation of hydrogen gas evolution. The subsequent reaction's progress can be monitored by Thin Layer Chromatography (TLC).
Materials:
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Cycloheptanol
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Anhydrous tetrahydrofuran (THF)
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1-bromo-2-chloroethane
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Diethyl ether
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Alkoxide Formation: a. To an oven-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium hydride (1.1 equivalents). b. Wash the NaH dispersion three times with anhydrous hexanes to remove the mineral oil, decanting the hexanes carefully under a nitrogen atmosphere. c. Add anhydrous THF to the flask to create a slurry. d. Slowly add a solution of cycloheptanol (1.0 equivalent) in anhydrous THF dropwise to the stirred NaH slurry at 0 °C (ice bath). e. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. The cessation of hydrogen gas evolution indicates the complete formation of sodium cycloheptoxide.
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S
N2 Reaction: a. Cool the reaction mixture back to 0 °C. b. Add 1-bromo-2-chloroethane (1.2 equivalents) dropwise. Rationale: The bromo- group is a better leaving group than the chloro- group, ensuring the desired regioselectivity. c. After addition, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC, observing the disappearance of the cycloheptanol spot. -
Workup and Purification: a. Cool the reaction mixture to room temperature. b. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH. c. Transfer the mixture to a separatory funnel and add diethyl ether and water. d. Separate the layers and extract the aqueous layer twice more with diethyl ether. e. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). f. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent. g. Purify the resulting crude oil by vacuum distillation to obtain pure (2-Chloroethoxy)cycloheptane.
Analytical Characterization
To confirm the identity and purity of the synthesized product, a combination of spectroscopic and chromatographic techniques is essential.
| Technique | Expected Result for (2-Chloroethoxy)cycloheptane | Purpose |
| ¹H NMR | - Multiplet around 3.7 ppm (2H, -O-CH₂-CH₂-Cl)- Triplet around 3.6 ppm (2H, -O-CH₂-CH₂-Cl)- Multiplet around 3.5 ppm (1H, cycloheptyl CH-O)- Broad multiplets between 1.4-1.8 ppm (12H, cycloheptyl CH₂) | Confirms the proton environment and connectivity of the molecule. |
| ¹³C NMR | - Signal around 80 ppm (cycloheptyl C-O)- Signal around 70 ppm (-O-CH₂-)- Signal around 43 ppm (-CH₂-Cl)- Multiple signals between 20-40 ppm (cycloheptyl CH₂) | Confirms the number and type of carbon atoms. |
| GC-MS | A single major peak in the gas chromatogram with a mass spectrum showing the molecular ion peak (m/z = 176) and characteristic fragmentation patterns. | Assesses purity and confirms the molecular weight. |
| FT-IR | - Strong C-O ether stretch (~1100 cm⁻¹)- C-H alkane stretches (~2850-2950 cm⁻¹)- C-Cl stretch (~650-750 cm⁻¹) | Confirms the presence of key functional groups. |
Safety and Handling
The synthesis of (2-Chloroethoxy)cycloheptane involves several hazardous materials. A thorough risk assessment must be conducted before beginning any experimental work.
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Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere (nitrogen or argon).
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1-bromo-2-chloroethane: A toxic and potentially carcinogenic alkylating agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
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2-Chloroethanol (Potential Precursor): This related chemical is highly toxic, with an LD₅₀ of 89 mg/kg in rats, and can be absorbed through the skin.[6][7] While not used directly in the proposed synthesis, its high toxicity underscores the need for caution when handling related chloroalkoxy compounds.
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General Handling: The final product, as an alkyl halide, should be treated as a potential irritant and handled with care. All reactions should be performed in a fume hood.
Potential Applications and Future Research
The bifunctional nature of (2-Chloroethoxy)cycloheptane makes it a candidate for further synthetic elaboration.
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Nucleophilic Substitution: The terminal chloride can be displaced by a variety of nucleophiles (e.g., azides, amines, thiols) to introduce new functionalities. This is a common strategy in the synthesis of pharmaceutical building blocks.[8]
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Grignard Reagent Formation: The chloride could potentially be converted into a Grignard reagent, allowing for the formation of new carbon-carbon bonds.
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Polymer Chemistry: The molecule could serve as a monomer or a modifying agent for polymers, introducing the cycloheptyl group to alter physical properties like solubility and thermal stability.
Future research could focus on exploring these transformations and evaluating the resulting novel compounds for biological activity or material properties.
References
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Williamson Ether Synthesis - Chemistry Steps. (n.d.). Chemistry Steps. Retrieved January 19, 2026, from [Link]
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Williamson ether synthesis - Wikipedia. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
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The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Master Organic Chemistry. Retrieved January 19, 2026, from [Link]
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9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook - Lumen Learning. (n.d.). Lumen Learning. Retrieved January 19, 2026, from [Link]
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(2-chloroethoxy)cycloheptane (C9H17ClO) - PubChemLite. (n.d.). PubChemLite. Retrieved January 19, 2026, from [Link]
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2-Chloroethanol - Wikipedia. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
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2-Chloroethanol - Sciencemadness Wiki. (2020, February 2). Sciencemadness Wiki. Retrieved January 19, 2026, from [Link]
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2-Chloro ethoxy ethoxy ethanol, 5197-62-6, Triethylene glycol chlorohydrin. (n.d.). Universal Esters. Retrieved January 19, 2026, from [Link]
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